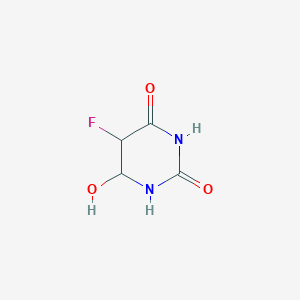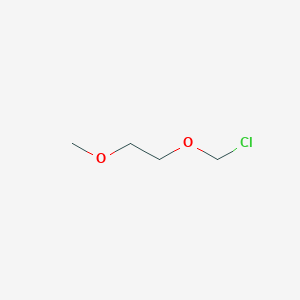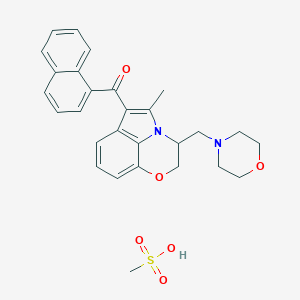
(S)-(-)-Win 55,212 mesylate
Descripción general
Descripción
“(S)-(-)-Win 55,212 mesylate” is a member of the aminoalkylindole class of compounds . It has been used as a high-affinity cannabinoid agonist for intraperitoneal injection into rats to induce behavioral sensitization .
Synthesis Analysis
The synthesis of “(S)-(-)-Win 55,212 mesylate” involves a complex process. The compound is an inactive enantiomer of WIN 55,212-2 . It is a solid substance with a molecular weight of 522.61 .Molecular Structure Analysis
The linear formula of “(S)-(-)-Win 55,212 mesylate” is C27H26N2O3 · CH3SO3H . The molecular structure of this compound is complex, involving multiple rings and functional groups .Physical And Chemical Properties Analysis
“(S)-(-)-Win 55,212 mesylate” is a solid substance . It is soluble in DMSO and methanol, and its optical activity is [α]/D −48.0°, c = 0.246 in DMSO (lit.) .Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
“(S)-(-)-Win 55,212 mesylate” has been utilized in the development and validation of HPLC methods. HPLC is a critical analytical tool for assessing drug products, and the compound can serve as a reference in the separation, identification, and quantification of medicinal products and related materials . The validation process involves establishing the performance and limitations of the technique, which is essential for ensuring the quality and safety of pharmaceutical products.
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Research has explored the use of “(S)-(-)-Win 55,212 mesylate” in the formulation of SMEDDS to improve oral bioavailability . These systems are isotropic mixtures that form microemulsions upon mild agitation, enhancing the solubilization and absorption of drugs. The compound’s properties may be leveraged to optimize such delivery systems for better therapeutic outcomes.
Molecular Mobility and Stability Studies
The compound has been the subject of studies focusing on the molecular mobility and stability of amorphous pharmaceuticals . Understanding the behavior of “(S)-(-)-Win 55,212 mesylate” under various conditions can inform the development of stable drug formulations with extended shelf lives.
Psychological Research
In the field of psychology, “(S)-(-)-Win 55,212 mesylate” may be used to investigate the effects of substances on behavior and cognitive functions. It can serve as a tool in experimental setups to understand the neurological underpinnings of psychological phenomena .
Cancer Research
“(S)-(-)-Win 55,212 mesylate” has potential applications in cancer research, particularly in studying the mechanisms of microtubule-targeting agents . Its unique properties could provide insights into the development of novel therapeutic strategies for treating various types of cancer.
Research Methodology Optimization
The compound can be used to refine research methodologies. By serving as a test subject in methodological experiments, it can help in the development of more accurate, reliable, and reproducible research techniques .
Safety And Hazards
Propiedades
IUPAC Name |
methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCSTPOPBJYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017329 | |
| Record name | (+/-)-WIN 55,212 (mesylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-Win 55,212 mesylate | |
CAS RN |
137795-17-6 | |
| Record name | (+/-)-WIN 55,212 (mesylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

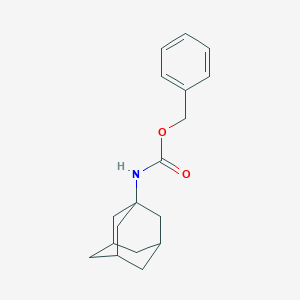
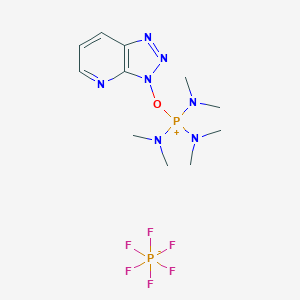
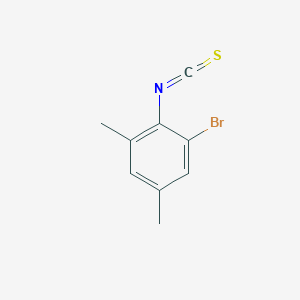
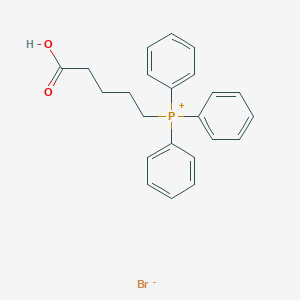
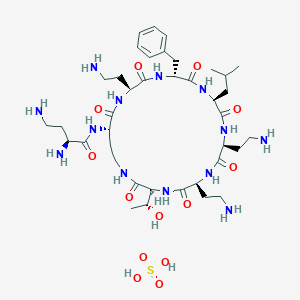
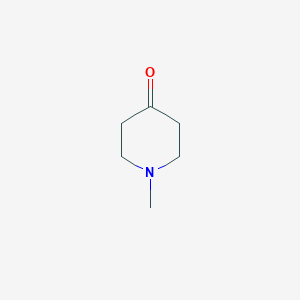
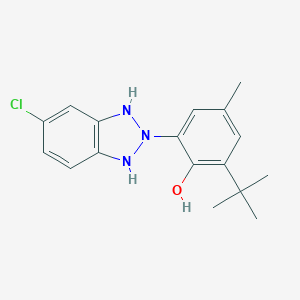
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
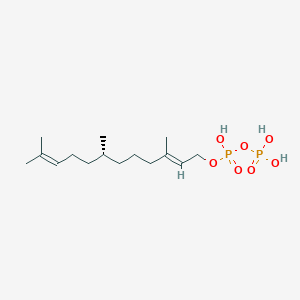
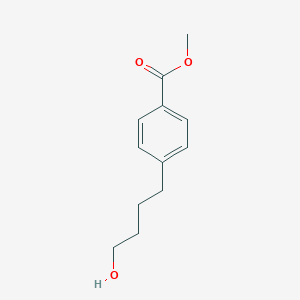
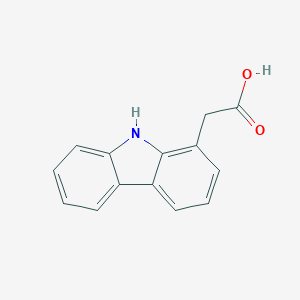
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
